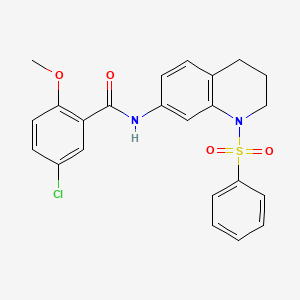

5-chloro-2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Description

Properties

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-5-chloro-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN2O4S/c1-30-22-12-10-17(24)14-20(22)23(27)25-18-11-9-16-6-5-13-26(21(16)15-18)31(28,29)19-7-3-2-4-8-19/h2-4,7-12,14-15H,5-6,13H2,1H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDXPUHVTMCDEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It has been reported as an intermediate in the synthesis ofglyburide , a drug used to treat type 2 diabetes. Glyburide primarily targets the sulfonylurea receptor 1 (SUR1) , which is a regulatory subunit of the ATP-sensitive potassium channels.

Mode of Action

This leads to cell depolarization and an influx of calcium ions, triggering insulin release.

Biochemical Pathways

The compound likely affects the insulin signaling pathway , given its association with glyburide. By promoting insulin release, it can enhance the uptake of glucose by cells, reduce gluconeogenesis in the liver, and modulate lipid metabolism.

Pharmacokinetics

Biochemical Analysis

Biological Activity

5-Chloro-2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound's structure features a chloro-substituted methoxybenzamide moiety linked to a phenylsulfonyl-tetrahydroquinoline group, which is significant for its pharmacological properties.

- Molecular Formula : C23H22ClN3O5S

- Molecular Weight : 487.96 Da

- IUPAC Name : N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-chloro-2-methoxybenzamide

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Tetrahydroquinoline Core : Achieved through a Pictet-Spengler reaction involving an aromatic aldehyde and an amine.

- Sulfonylation : The tetrahydroquinoline core is sulfonylated using a sulfonyl chloride reagent.

- Coupling Reaction : The final product is formed by coupling the sulfonylated tetrahydroquinoline with 5-chloro-2-methoxybenzoyl chloride under basic conditions.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example, derivatives of similar structures have shown significant anti-proliferative effects against various cancer cell lines. In particular:

- Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating specific pathways related to cell death and inhibiting key survival signals.

- Case Study : A study evaluating the anti-proliferative activity of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives reported IC50 values indicating potent activity against breast cancer cell lines, suggesting that modifications in the sulfonamide group can enhance biological efficacy .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory properties due to the presence of the sulfonamide group, which has been associated with inhibition of inflammatory mediators. Research indicates that similar compounds can effectively reduce levels of pro-inflammatory cytokines in vitro.

Pharmacological Profiles

A comparative analysis of the biological activities of various derivatives based on this scaffold reveals:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has highlighted the antimicrobial properties of compounds related to 5-chloro-2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide. A study involving similar benzamide derivatives demonstrated significant biological activity against various bacterial and fungal strains. The synthesized compounds were screened against mycobacterial, bacterial, and fungal strains, showing efficacy comparable to established antibiotics such as isoniazid and fluconazole .

The structure-activity relationship (SAR) analysis indicated that modifications in the chemical structure could enhance antimicrobial potency. For instance, compounds with specific substituents exhibited improved lipophilicity and biological activity .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Microorganisms | Reference |

|---|---|---|---|

| Compound A | 6.25 | Mycobacterium smegmatis | |

| Compound B | 8.16 | Candida albicans | |

| Compound C | 5.08 | Staphylococcus aureus |

Anticancer Potential

The compound's derivatives have also been evaluated for anticancer activity. In a study focused on the design and synthesis of substituted benzamides, certain derivatives showed promising results against various cancer cell lines. For example, compounds were tested for their cytotoxic effects with IC50 values indicating their effectiveness compared to standard chemotherapeutic agents .

Table 2: Anticancer Activity of Benzamide Derivatives

| Compound Name | IC50 (µM) | Cancer Cell Line | Reference |

|---|---|---|---|

| Compound D | 4.12 | Breast cancer (MCF-7) | |

| Compound E | 7.69 | Colon cancer (HCT116) | |

| Compound F | 5.19 | Lung cancer (A549) |

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its therapeutic potential. Modifications at various positions on the benzamide core can lead to significant changes in biological activity. For instance:

- Substituents on the phenyl ring : Altering electron-donating or withdrawing groups can enhance or diminish the compound's lipophilicity and bioactivity.

- Tetrahydroquinoline moiety : The presence of this structure contributes to the compound's ability to interact with biological targets effectively.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Functional Variations

The compound’s closest analogs can be categorized based on substituent patterns:

Table 1: Substituent Comparison

Key Observations :

- The phenylsulfonyl group in the target compound enhances metabolic stability compared to non-sulfonylated analogs like diflufenican, which lacks this feature .

- The 5-chloro substituent may improve lipophilicity and target binding affinity, similar to halogenated analogs in pesticidal benzamides (e.g., etobenzanid) .

- Tetrahydroquinoline vs. Pyridine Cores: The rigid tetrahydroquinoline in the target compound likely confers better conformational specificity than pyridine-based analogs (e.g., Example 24), which exhibit broader but less selective activity .

Structural Conformation and Crystallography

provides crystallographic data for a related tetrahydroquinoline derivative with an isoxazole substituent. Key comparisons include:

Table 2: Crystallographic Parameters

The phenylsulfonyl group in the target compound may adopt a planar conformation due to resonance stabilization, contrasting with the twisted isoxazole-phenyl orientation in ’s compound . This difference could influence intermolecular interactions and bioavailability.

Pharmacological and Industrial Relevance

- Kinase Inhibition: The tetrahydroquinoline-benzamide scaffold aligns with patented kinase inhibitors (), where sulfonamide groups enhance binding to ATP pockets .

Preparation Methods

Direct Methylation Under Anhydrous Conditions

5-Chlorosalicylic acid undergoes methylation using dimethyl sulfate in acetone with sodium hydroxide as a base. The reaction proceeds under reflux, yielding methyl 5-chloro-2-methoxybenzoate with 66% efficiency (b.p. 105°–110°C at 0.1 mm Hg). Hydrolysis of this ester with aqueous sodium hydroxide produces 5-chloro-2-methoxybenzoic acid (m.p. 80°–81°C).

Esterification Followed by Methylation

An alternative route involves initial esterification of 5-chlorosalicylic acid with methanol and sulfuric acid to form methyl 5-chlorosalicylate (92% yield). Subsequent methylation with dimethyl sulfate in acetone and sodium hydroxide yields methyl 5-chloro-2-methoxybenzoate, which is hydrolyzed to the free acid.

Table 1: Comparison of Methylation Methods

| Method | Reagents | Yield | Product Purity |

|---|---|---|---|

| Direct Methylation | Dimethyl sulfate, NaOH | 66% | Distilled (105°–110°C) |

| Esterification-Methylation | Methanol, H₂SO₄, (CH₃O)₂SO₂ | 92% (ester), 66% (methylation) | Recrystallized (m.p. 45°–47°C) |

Formation of 5-Chloro-2-Methoxybenzoyl Chloride

The acid chloride derivative is critical for amide bond formation. Treatment of 5-chloro-2-methoxybenzoic acid with thionyl chloride under reflux produces 5-chloro-2-methoxybenzoyl chloride in 72% yield (m.p. 59°–60°C). Solvent selection (benzene or hexane) influences crystallization efficiency.

Synthesis of 1-(Phenylsulfonyl)-1,2,3,4-Tetrahydroquinolin-7-Amine

The amine component requires functionalization of tetrahydroquinoline at the 7-position, followed by sulfonylation.

Sulfonylation of Tetrahydroquinoline

The 1-position is sulfonylated using benzenesulfonyl chloride. Optimal conditions involve:

- Base : Triethylamine (TEA) in tetrahydrofuran (THF) at 0°C, achieving 85–86% yield.

- Solvent : Dichloromethane (DCM) or diethyl ether, with reaction completion within 6 hours at room temperature.

Table 2: Sulfonylation Reaction Optimization

| Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Triethylamine | THF | 0°C → RT | 86% | |

| K₂CO₃ | PEG-400 | RT | 78% |

Coupling of Benzoyl Chloride and Sulfonylated Amine

The final step involves nucleophilic acyl substitution, where 5-chloro-2-methoxybenzoyl chloride reacts with 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine.

Reaction Conditions

- Solvent : Benzene or DCM.

- Base : Excess amine or tertiary bases (e.g., TEA) to neutralize HCl.

- Temperature : Room temperature or mild heating (40°–50°C).

The patent reports analogous benzamide formations with 90% yield using phenethylamine, suggesting similar efficiency for tetrahydroquinoline derivatives.

Alternative Pathways and Modifications

Chlorosulfonation of Preformed Benzamide

An alternative route involves chlorosulfonation of N-phenethyl-5-chloro-2-methoxybenzamide with chlorosulfonic acid. While this method is less direct, it provides sulfonyl chloride intermediates for further functionalization.

Solid-Phase Synthesis

The review highlights polyethylene glycol (PEG-400) as a solvent for heterogeneous reactions, enabling easy separation of inorganic bases like K₂CO₃. This approach may enhance scalability.

Challenges and Optimization Strategies

- Regioselectivity : Ensuring sulfonylation occurs exclusively at the 1-position of tetrahydroquinoline.

- Purity : Recrystallization from acetic acid or ethanol-water mixtures improves intermediate purity.

- Yield Enhancement : Catalytic methods or microwave-assisted synthesis could reduce reaction times.

Q & A

Q. What synthetic routes are commonly employed for the preparation of 5-chloro-2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the tetrahydroquinoline core via condensation of substituted anilines under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 2 : Sulfonylation using phenylsulfonyl chloride in aprotic solvents to introduce the sulfonyl group .

- Step 3 : Amide coupling between the 5-chloro-2-methoxybenzoyl chloride intermediate and the sulfonylated tetrahydroquinoline amine, often mediated by carbodiimides (e.g., DCC) .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures is critical to achieve >95% purity .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and regiochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns .

- High-Performance Liquid Chromatography (HPLC) : UV/Vis detection at 254 nm to assess purity thresholds .

- X-ray Crystallography : Resolves absolute stereochemistry when single crystals are obtainable .

Q. What are the critical considerations for selecting solvents and reagents in the synthesis?

- Solvent compatibility : Aprotic solvents (THF, DCM) prevent hydrolysis during sulfonylation and amidation .

- Base selection : Triethylamine enhances nucleophilicity in coupling reactions .

- Safety protocols : Hazard analysis for chlorinated reagents (e.g., chlorosulfonic acid) is mandatory .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

Contradictions may arise from assay variability or impurities. Strategies include:

- Orthogonal assays : Validate activity using both cell-based (e.g., MTT) and enzymatic (e.g., kinase inhibition) platforms .

- Batch analysis : LC-MS to rule out impurities (>99% purity required for conclusive data) .

- Computational validation : Molecular docking against crystallographic protein structures (e.g., PDB entries) to confirm binding modes .

Q. What strategies improve metabolic stability during preclinical development?

- Structural modifications : Introduce electron-withdrawing groups (e.g., additional chloro substituents) to reduce CYP450-mediated oxidation .

- Prodrug approaches : Mask reactive groups (e.g., pivaloyloxymethyl esters) to enhance bioavailability .

- Microsomal assays : Identify metabolic hotspots using liver microsomes and CYP450 inhibitors .

Q. How can computational tools predict binding modes to kinase targets?

- Molecular dynamics (MD) : Simulate protein-ligand interactions using AMBER/CHARMM force fields .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes from structural modifications .

- Pharmacophore modeling : Align compound features with ATP-binding site residues of kinases (e.g., EGFR, BRAF) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.